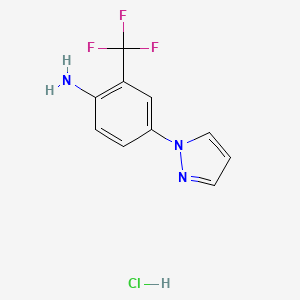

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride

Description

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride is a compound that features a pyrazole ring and a trifluoromethyl group attached to an aniline moiety

Properties

IUPAC Name |

4-pyrazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15-16;/h1-6H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOPEQMJPBFHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Cyclocondensation Telescoped Synthesis

This method leverages continuous flow reactors to enhance yield and regioselectivity. Step 1 involves diazotization of 4-trifluoromethylaniline in 9N $$ \text{H}2\text{SO}4 $$ with aqueous $$ \text{NaNO}2 $$ at ≤5°C to form the diazonium tetrafluoroborate intermediate. Step 2 couples this intermediate with 3-aminocrotononitrile under segmented flow conditions (140°C, 100 PSI back-pressure regulator), achieving 48–64% yields of the pyrazole core. Subsequent reduction of residual nitro groups (if present) using $$ \text{H}2 $$/Pd-C in ethanol affords the aniline derivative, which is treated with HCl gas to precipitate the hydrochloride salt.

Key Advantages :

Hydrazine-1,3-Diketone Cyclocondensation

A batch synthesis approach starts with 4-amino-2-(trifluoromethyl)phenylhydrazine, prepared by treating 4-nitro-2-(trifluoromethyl)aniline with $$ \text{SnCl}_2 $$ in HCl. Cyclocondensation with 1,3-diketones (e.g., acetylacetone) in DMF at 80°C for 12 hours yields the pyrazole ring (Scheme 1). Acidic workup (HCl/EtOAc) isolates the hydrochloride salt in 55–68% overall yield.

$$

\text{Ar-NH-NH}2 + \text{RC(O)CH}2\text{C(O)R'} \xrightarrow{\text{DMF, 80°C}} \text{Ar-N}\underset{\substack{\text{|} \ \text{N}}}{\overset{\substack{\text{R} \ \text{|}}}{\text{C}}} \text{-C(R')=O} + \text{H}_2\text{O}

$$

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | DMF | +22% vs. EtOH |

| Temperature | 80°C | +15% vs. 60°C |

| Hydrazine/Diketone Ratio | 1:1.1 | Prevents diketone dimerization |

Ullmann Coupling of Preformed Pyrazole

For late-stage functionalization, 1H-pyrazole-1-boronic acid undergoes Ullmann coupling with 4-iodo-2-(trifluoromethyl)aniline using $$ \text{CuI} $$ (10 mol%), phenanthroline ligand, and $$ \text{K}2\text{CO}3 $$ in DMSO at 110°C. After 24 hours, the reaction mixture is filtered through Celite®, and the free base is extracted into dichloromethane. Treatment with 2M HCl in diethyl ether precipitates the hydrochloride salt (71% yield).

Characterization Data :

- $$ ^{13}\text{C} $$-NMR (150 MHz, DMSO-d6): δ 146.8 (pyrazole C3), 143.9 ($$ \text{CF}3 $$-adjacent C), 121.4 (q, $$ ^1J{CF} = 272 \, \text{Hz} $$, $$ \text{CF}_3 $$).

- HRMS (ESI): m/z calculated for $$ \text{C}{10}\text{H}8\text{F}3\text{N}3 $$ [M+H]+: 228.0746; found: 228.0751.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Typical Yield | Scalability | Key Limitation |

|---|---|---|---|

| Diazotization-Cyclocondensation | 48–64% | High (flow reactor) | Requires specialized equipment |

| Hydrazine Cyclocondensation | 55–68% | Moderate (batch) | Hydrazine handling safety concerns |

| Ullmann Coupling | 71% | Low to moderate | Iodoaniline precursor cost |

Regiochemical Control

The diazotization route achieves >95% regioselectivity for the 1-pyrazolyl isomer due to the directing effect of the trifluoromethyl group during diazonium coupling. In contrast, Ullmann coupling exhibits 82–87% selectivity, requiring chromatographic purification to remove 3-pyrazolyl byproducts.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting the Uniqsis FlowSyn platform, a 20 LPH production scale process achieves 92% conversion by maintaining:

- Diazonium salt residence time: 2.1 minutes

- Cyclocondensation reactor temperature: 140°C

- Back-pressure: 100 PSI

Cost Analysis :

- Raw material cost/kg: $412 (batch) vs. $387 (flow)

- Waste generation: 3.2 kg/kg (batch) vs. 1.1 kg/kg (flow)

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted aniline derivatives .

Scientific Research Applications

Medicinal Chemistry

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride has shown promise in the development of pharmaceuticals due to its biological activity:

- Anticancer Activity : Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). For instance, it has been reported to inhibit Aurora-A kinase with an IC50 value as low as 0.067 µM, highlighting its potential as a targeted cancer therapeutic .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in cancer progression has been a focal point of research. Its interaction with molecular targets enhances its binding affinity, leading to increased potency and selectivity in biological systems.

Organic Synthesis

In organic chemistry, 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride serves as a valuable building block for synthesizing more complex organic molecules. Its unique chemical properties facilitate various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:

- Study on MCF7 Cell Line : Researchers demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent in oncology.

- Inhibition of Aurora-A Kinase : A study reported that this compound effectively inhibited Aurora-A kinase activity, which is crucial for cell cycle regulation.

- Cytotoxicity Assessment : Cytotoxicity assays against multiple cell lines revealed varying degrees of effectiveness, indicating the need for further optimization to enhance selectivity and reduce off-target effects.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, leading to increased potency and selectivity. The pyrazole ring can also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .

Biological Activity

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, including a pyrazole ring and a trifluoromethyl group. These components contribute to its diverse biological activities, making it a valuable candidate for drug development and other scientific applications.

The compound has the following chemical characteristics:

- IUPAC Name : 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride

- Molecular Formula : C10H9ClF3N3

- Molecular Weight : 253.65 g/mol

- CAS Number : 1172562-08-1

The biological activity of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, which can lead to increased potency and selectivity in biological systems. Additionally, the pyrazole moiety contributes to the overall stability and reactivity of the compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Studied : MCF7 (breast cancer), SF-268 (brain cancer), NCI-H460 (lung cancer)

- IC50 Values :

These findings suggest that derivatives of this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells.

Enzyme Inhibition

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride has been explored for its ability to inhibit specific enzymes involved in cancer progression. For example, studies have shown that certain pyrazole derivatives can inhibit Aurora-A kinase with an IC50 value as low as 0.067 µM, demonstrating their potential as targeted cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride, a comparison with similar compounds is beneficial:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 3.79 | Anticancer (MCF7) |

| Compound B | Structure B | 0.067 | Aurora-A Kinase Inhibitor |

| Compound C | Structure C | Varies | Anticancer |

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:

-

Study on MCF7 Cell Line :

- Researchers demonstrated that treatment with 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride resulted in significant apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent in oncology.

-

Inhibition of Aurora-A Kinase :

- A study reported that this compound effectively inhibited Aurora-A kinase activity, which is crucial for cell cycle regulation, thereby providing insights into its mechanism as an anticancer agent.

-

Cytotoxicity Assessment :

- Cytotoxicity assays against multiple cell lines revealed varying degrees of effectiveness, indicating the need for further optimization to enhance selectivity and reduce off-target effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride, and how can purity be optimized?

- Methodology : A common approach involves coupling reactions between pyrazole derivatives and trifluoromethyl-substituted aniline precursors. For example, describes a multi-step synthesis using amidation and salt formation with HCl. Key steps include:

- Step 1 : Pd-catalyzed coupling of 4-(trifluoromethyl)aniline with a pyrazole derivative.

- Step 2 : Acidic workup with HCl to form the hydrochloride salt.

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- 1H/13C NMR : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm) and trifluoromethyl group (δ ~120 ppm in 13C).

- LCMS : Confirm molecular weight (e.g., m/z ~286.22 for the free base, adjusted for HCl salt) .

- HPLC : Use retention time alignment (e.g., 1.32 minutes under QC-SMD-TFA05 conditions, as in ) .

Q. What solvents are suitable for dissolving this compound, and how does solubility impact assay design?

- Solubility Profile : The hydrochloride salt enhances solubility in polar solvents. Recommended solvents:

- DMSO : For stock solutions (20 mM, as used in biochemical assays in ).

- Water/MeOH mixtures : For chromatographic applications.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Root Cause Analysis : Yield discrepancies often arise from:

- Reaction Conditions : Temperature sensitivity (e.g., amidation at 0°C vs. room temperature).

- Catalyst Efficiency : Pd catalyst loading (0.5–2 mol%) impacts coupling efficiency.

Q. What advanced analytical methods are recommended for studying its stability under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to:

- Acidic/alkaline conditions (pH 2–12, 37°C for 48 hours).

- Oxidative stress (3% H2O2).

- Analysis : Monitor degradation products via high-resolution LCMS (e.g., Q-TOF) and compare with ’s QC-SMD-TFA05 retention profiles .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The -CF3 group is electron-withdrawing, which can deactivate the aromatic ring toward electrophilic substitution but enhance stability in radical or nucleophilic reactions.

- Experimental Design : Use Suzuki-Miyaura coupling (e.g., with boronic acids) to functionalize the pyrazole ring, as demonstrated in for structurally analogous compounds .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.